![molecular formula C7H11NO2 B14543635 2-Oxa-3-azaspiro[4.4]nonan-4-one CAS No. 62243-01-0](/img/structure/B14543635.png)
2-Oxa-3-azaspiro[4.4]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azaspiro[44]nonan-4-one is a heterocyclic compound featuring a spiro structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azaspiro[4.4]nonan-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a nitrone with a suitable alkene, followed by cyclization to form the spiro compound. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azaspiro[4.4]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Scientific Research Applications
2-Oxa-3-azaspiro[4.4]nonan-4-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonan-3-one: Another spiro compound with similar structural features but different functional groups.
2-(Trichloromethyl)-1-oxa-4-azaspiro[4.4]nonan-3-one: A derivative with a trichloromethyl group, which imparts different chemical properties.
Uniqueness
2-Oxa-3-azaspiro[44]nonan-4-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system
Properties
CAS No. |
62243-01-0 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-oxa-3-azaspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C7H11NO2/c9-6-7(5-10-8-6)3-1-2-4-7/h1-5H2,(H,8,9) |
InChI Key |
YABHMIXEJOXPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CONC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diphenyl-5H-benzo[7]annulene](/img/structure/B14543558.png)
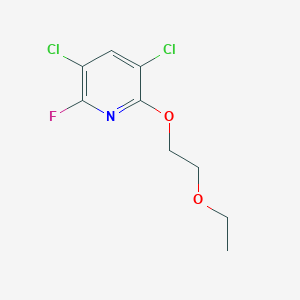
![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
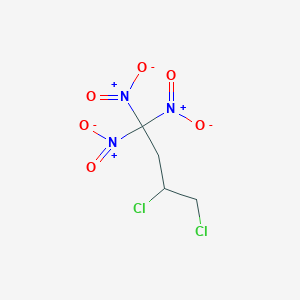
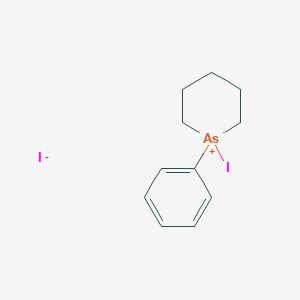
![5,5'-Sulfanediylbis[2-cyano-5-(4-methylphenyl)penta-2,4-dienamide]](/img/structure/B14543583.png)
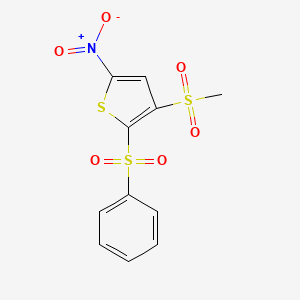

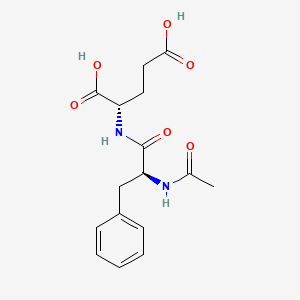
![N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B14543606.png)
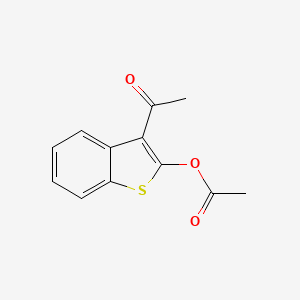
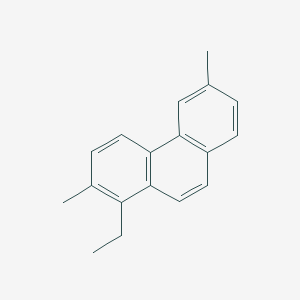
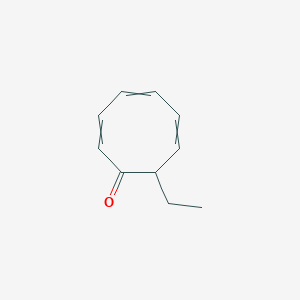
![1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione](/img/structure/B14543664.png)
